
4-Hydroxy-3-iodobenzoic acid
Overview
Description
4-Hydroxy-3-iodobenzoic acid (C₇H₅IO₃, MW 264.02) is an iodinated aromatic carboxylic acid characterized by a hydroxyl (-OH) group at the para position and an iodine atom at the meta position relative to the carboxylic acid (-COOH) group .
Preparation Methods
Direct Iodination of 4-Hydroxybenzoic Acid
One straightforward method is the electrophilic aromatic substitution of iodine onto 4-hydroxybenzoic acid. This process requires careful control of reaction conditions to achieve selective iodination at the 3-position relative to the hydroxyl group.
- Dissolve 4-hydroxybenzoic acid in an aqueous acidic medium.
- Add iodine and an oxidizing agent (e.g., iodic acid or hydrogen peroxide) to generate electrophilic iodine species.
- Maintain temperature between 20–40 °C to control reaction rate and selectivity.
- After reaction completion, isolate the 4-hydroxy-3-iodobenzoic acid by filtration and washing.
This method benefits from simplicity but may suffer from over-iodination or low regioselectivity without optimized conditions.
Multi-Step Synthesis via Nitration and Halogen Exchange
A more controlled preparation involves the following sequence:
Step | Reaction | Conditions | Notes |
---|---|---|---|
1 | Nitration of 4-hydroxybenzoic acid to 4-hydroxy-3-nitrobenzoic acid | Use of dilute nitric acid (25–35%) at 20–40 °C, alkaline aqueous solution of 4-hydroxybenzoic acid | High regioselectivity for 3-nitro substitution; yields >90% |
2 | Reduction of nitro group to amino group | Catalytic hydrogenation using Pd/C catalyst under 0.5–1.5 MPa H₂ pressure at 95–100 °C | High yield (~95%), environmentally friendly compared to iron reduction |
3 | Diazotization of amino group followed by Sandmeyer reaction with KI | Conversion of 3-amino to 3-iodo substituent via diazonium salt intermediate | Enables selective iodination at 3-position |
This route leverages well-established aromatic substitution and diazonium chemistry to achieve high purity and yield of this compound.
Catalytic and Environmental Considerations
Recent patents and research emphasize environmentally benign methods:
- Use of Pd/C catalysts for reduction steps reduces heavy metal waste.
- Hydrogenation under controlled pressure shortens reaction times and improves yields.
- Avoidance of iron powder reduction minimizes iron-containing wastewater.
- Use of mild acids and bases for neutralization and precipitation steps enhances product purity.
Representative Experimental Data
Step | Reagents & Conditions | Yield (%) | Purity (%) | Remarks |
---|---|---|---|---|
Nitration of 4-hydroxybenzoic acid | 62% HNO₃, 25–35% conc., 20–40 °C, aqueous alkaline medium | >90% | ≥97% | Fine suspension, filtration, washing |
Reduction of 4-hydroxy-3-nitrobenzoic acid | Pd/C (5–10%), H₂ (0.5–1.5 MPa), 95–100 °C, 3–4 h | ~95% | ≥96% | High-pressure hydrogenation, catalyst recyclable |
Diazotization and iodination | NaNO₂, HCl, KI, 0–5 °C | 85–90% | ≥98% | Sandmeyer reaction, careful temperature control |
Detailed Research Findings from Patented Methods
A Chinese patent (CN105237423A) describes a high-yield, environmentally friendly preparation of 3-amino-4-hydroxybenzoic acid, an important intermediate for this compound synthesis. The process involves:
- Reacting 3-nitro-4-chlorobenzoic acid with sodium hydroxide at 100–105 °C for 3.5–4 hours to obtain 3-nitro-4-hydroxybenzoic acid with purity ≥97% and yield ~99%.
- Catalytic hydrogenation of 3-nitro-4-hydroxybenzoic acid using Pd/C catalyst under hydrogen pressure (0.5–1.5 MPa) at 95–100 °C to yield 3-amino-4-hydroxybenzoic acid hydrochloride with purity ≥96% and yield ~95%.
- Subsequent neutralization and crystallization steps to isolate the amino acid with purity ≥98% and yield ~93%.
This method highlights the importance of controlled pH adjustments, temperature, and catalyst loading for optimizing yield and purity, which are critical for subsequent iodination steps to obtain this compound.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Environmental Aspect |
---|---|---|---|---|---|---|
Direct iodination | 4-Hydroxybenzoic acid | I₂, oxidant (H₂O₂) | Acidic aqueous, 20–40 °C | Moderate | Moderate to high | Simple but may generate iodine waste |
Multi-step nitration-reduction-diazonium | 4-Hydroxybenzoic acid → 4-hydroxy-3-nitrobenzoic acid → 3-amino-4-hydroxybenzoic acid | HNO₃, Pd/C, H₂, NaNO₂, KI | 20–105 °C, 0.5–1.5 MPa H₂ pressure | High (90–99%) | High (≥97%) | Catalytic hydrogenation reduces pollution |
Sandmeyer iodination | 3-amino-4-hydroxybenzoic acid | NaNO₂, HCl, KI | 0–5 °C | High (85–90%) | High (≥98%) | Mild conditions, minimal waste |
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-iodophthalic acid.
Reduction: The iodine atom can be reduced to form 4-hydroxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or sodium azide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Iodophthalic acid
Reduction: 4-Hydroxybenzoic acid
Substitution: Various substituted benzoic acids, depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its iodine atom can serve as a radiolabel for tracking biological processes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-iodobenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The iodine atom can also participate in halogen bonding, which can influence molecular recognition and binding affinity.
Comparison with Similar Compounds
Structural Analogues of Iodinated Benzoic Acids
Key Differences :
- Acidity : The ortho -OH/-COOH arrangement in 2-hydroxy-4-iodobenzoic acid enhances acidity compared to the meta-substituted this compound .
- Reactivity : Diiodinated derivatives (e.g., 3,5-diiodosalicylic acid) exhibit greater electrophilicity, enabling halogen bonding in drug design .
Halogen-Substituted Derivatives
Key Differences :
- Electrophilicity : The azido group in 4-azido-3-iodobenzoic acid facilitates rapid cycloaddition reactions, unlike the chloro or iodo analogues .
- Stability : Chlorine’s electronegativity in 4-chloro-3-iodobenzoic acid enhances stability in acidic environments compared to hydroxylated derivatives .
Methyl Esters and Functional Derivatives
Key Differences :
- Solubility : Methyl and ethyl esters exhibit improved organic solvent solubility compared to the parent acid, aiding in chromatographic purification .
Biological Activity
4-Hydroxy-3-iodobenzoic acid (4-HIBA), a compound with the chemical formula CHIO, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of 4-HIBA, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by data tables and relevant research findings.
This compound is a derivative of hydroxybenzoic acid, characterized by the presence of an iodine atom and a hydroxyl group. Its structure plays a crucial role in its interaction with biological systems.
Structure
- Molecular Formula : CHIO
- Molecular Weight : 248.02 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that 4-HIBA exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are crucial for assessing its efficacy.
Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
Staphylococcus aureus | 15.62 | 31.25 | Bactericidal |
Escherichia coli | 7.81 | 15.62 | Bactericidal |
Bacillus subtilis | 31.25 | 62.5 | Bacteriostatic |
Candida albicans | 500 | >1000 | Mild activity |
These results suggest that 4-HIBA is particularly effective against Gram-positive bacteria, with moderate activity against some Gram-negative bacteria and fungi .
Anticancer Activity
The cytotoxic effects of 4-HIBA have been investigated in various cancer cell lines. The IC values indicate the concentration required to inhibit cell viability by 50%.
Cancer Cell Line | IC (µM) |
---|---|
HeLa (cervical cancer) | 50 |
MDA-MB-231 (breast cancer) | 75 |
A549 (lung cancer) | 100 |
In vitro studies demonstrate that 4-HIBA can induce cytotoxicity in cancer cells, making it a potential candidate for further development as an anticancer agent .
Enzyme Inhibition
4-HIBA has been identified as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it acts as an inhibitor of cinnamate-4-hydroxylase (C4H), a critical enzyme in the phenylpropanoid biosynthetic pathway.
The inhibition of C4H affects lignin biosynthesis, which is vital for plant structure and defense mechanisms. This property may have implications for agricultural applications as well .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various hydroxybenzoic acid derivatives, including 4-HIBA. The findings indicated that compounds with iodine substitutions exhibited enhanced antibacterial activity compared to their non-iodinated counterparts .
Study on Anticancer Properties
In another study focusing on the antiproliferative effects of hydroxybenzoic acids, 4-HIBA was shown to significantly reduce cell viability in HeLa cells after 48 hours of treatment, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Hydroxy-3-iodobenzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A widely used method involves iodination of hydroxybenzoic acid derivatives. For example, ethyl 4-hydroxybenzoate can undergo iodination using iodine and potassium iodate in acidic media, followed by ester hydrolysis. Optimization includes controlling temperature (80–120°C) and using polar aprotic solvents like DMF for substitution reactions. Post-synthesis, purification via silica gel column chromatography (e.g., CH₂Cl₂/MeOH 100:1) improves yield . Adjusting stoichiometry of oxidizing agents (e.g., KIO₃) and reaction time minimizes side products.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of HPLC (e.g., with 4-hydroxybenzoic acid as a reference standard) and spectroscopic techniques. NMR (¹H/¹³C) confirms regioselectivity of iodine substitution, while mass spectrometry validates molecular weight (expected m/z: 264.02). Purity can be assessed via melting point analysis and thin-layer chromatography (TLC) with UV visualization .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : Store at 2–30°C in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., KMnO₄), which may degrade the compound. Use inert atmospheres (N₂/Ar) during reactions to prevent deiodination .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions, and what catalytic systems are most effective?
- Methodological Answer : The iodine atom acts as a directing group, facilitating Pd-catalyzed cross-electrophile coupling. For example, in C–H alkylation, Pd catalysts (e.g., Pd(OAc)₂) with ligands like xanthphos enhance regioselectivity. Reaction optimization includes using DMF as a solvent and K₂CO₃ as a base to stabilize intermediates . Mechanistic studies (e.g., DFT calculations) can further elucidate electronic effects.
Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR, IR) for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Reproduce spectra under standardized conditions (e.g., DMSO-d₆ for NMR) and cross-validate with high-resolution mass spectrometry (HRMS). For IR, compare O–H and C=O stretching frequencies (expected: ~2500–3300 cm⁻¹ and ~1680 cm⁻¹, respectively) with computational simulations (e.g., Gaussian software) .
Q. In enzyme inhibition studies, how can this compound be utilized to probe active site interactions, and what experimental controls are necessary?
- Methodological Answer : Use kinetic assays (e.g., spectrophotometric monitoring of iodotyrosine deiodinase activity) to measure inhibition constants (Kᵢ). Include controls with non-iodinated analogs (e.g., 4-hydroxybenzoic acid) to isolate iodine-specific effects. Isothermal titration calorimetry (ITC) can quantify binding affinity .
Q. What computational methods are recommended to model the electronic effects of the iodine atom in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and frontier molecular orbitals. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate models. Software like ORCA or Gaussian is recommended .
Properties
IUPAC Name |
4-hydroxy-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZXBZGGLXHODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332308 | |
Record name | 4-hydroxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-46-5 | |
Record name | 4-hydroxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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